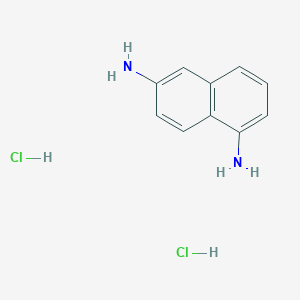

Naphthalene-1,6-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

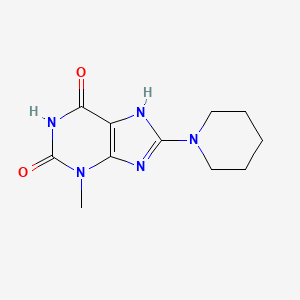

Naphthalene-1,6-diamine dihydrochloride is a chemical compound with the CAS Number: 2256060-47-4 . It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. It is also known by other names such as 1,6-Diaminonaphthalene dihydrochloride, 1,6-Diaminonaphthalene hydrochloride, and 1,6-Naphthalenediamine dihydrochloride.

Molecular Structure Analysis

The InChI code for Naphthalene-1,6-diamine dihydrochloride is1S/C10H10N2.2ClH/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12;;/h1-6H,11-12H2;2*1H . This code provides a standard way to encode the molecular structure using text. Chemical Reactions Analysis

Naphthalene-1,6-diamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Aplicaciones Científicas De Investigación

Organic Electronics and Photovoltaic Devices

Naphthalene diimides (NDIs), which include Naphthalene-1,6-diamine dihydrochloride, have high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in organic electronics and photovoltaic devices .

Flexible Displays

The large electron deficient aromatic cores and tendency of NDIs to self-assemble into functional structures make them suitable for use in flexible displays .

Supramolecular Chemistry

NDIs have potential real-world uses across a wide variety of applications including supramolecular chemistry. They are used in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes .

Sensing

NDIs have been extensively studied for their potential uses in sensing . For example, the Bratton–Marshall reagent, a free base of Naphthalene-1,6-diamine dihydrochloride, is used to analyze arylamine type of drugs and as a sensor of many ions/molecules .

Catalysis

NDIs are also used in catalysis .

Medicine

NDIs have applications in medicine . The Schiff bases of Naphthalene-1,6-diamine dihydrochloride have been used as chemosensors for various ions .

Synthesis and Optical Properties

Polymer Synthesis

Mecanismo De Acción

Target of Action

Naphthalene-1,6-diamine dihydrochloride (NDDH) is a chemical compound that has been widely used in scientific research . This suggests that its primary targets could be nitrate and nitrite ions.

Mode of Action

The mode of action of NDDH involves a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid. The excess nitrous acid (HNO2) is neutralised by treating with ammonium sulphamate reagent. Finally, the diazonium ion is allowed to couple with NDDH .

Biochemical Pathways

This reaction results in the formation of a strongly colored azo compound, which can be quantitatively related to the concentration of nitrite ions .

Result of Action

The result of NDDH’s action is the formation of a strongly colored azo compound through a diazonium coupling reaction in the presence of nitrite . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .

Action Environment

The action of NDDH is influenced by environmental factors such as the presence of nitrite ions and the pH of the solution. The diazonium coupling reaction that NDDH undergoes requires the presence of nitrite ions and occurs in an acidic environment . Therefore, the efficacy and stability of NDDH’s action can be influenced by these factors.

Safety and Hazards

Direcciones Futuras

Naphthalene diimides are an increasingly interesting class of molecules due to their electronic properties, large electron-deficient aromatic cores, and tendency to self-assemble into functional structures . They are promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .

Propiedades

IUPAC Name |

naphthalene-1,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;;/h1-6H,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAVFJYGLHSYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,6-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)

![5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2780428.png)

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)

![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)